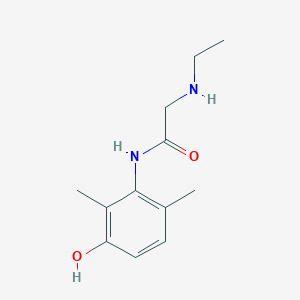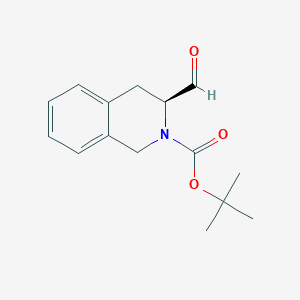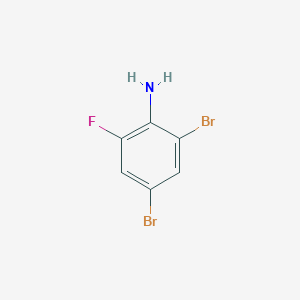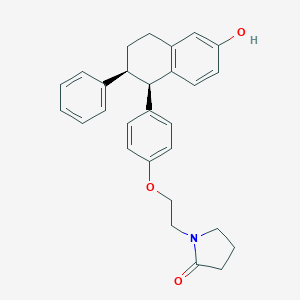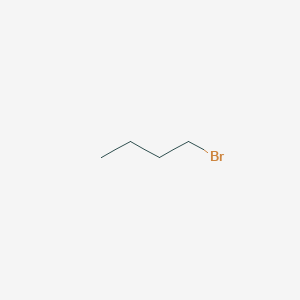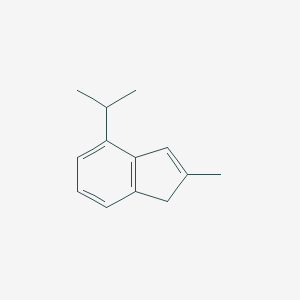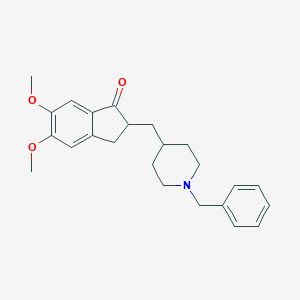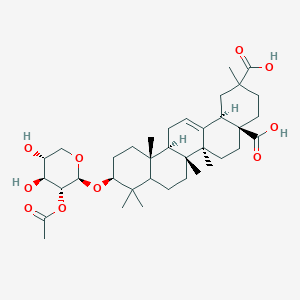
Yiyeliangwanoside IV
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Yiyeliangwanoside IV (YLW-IV) is a natural compound extracted from the roots of the medicinal plant Polygala tenuifolia. It has been found to possess a wide range of biological activities, including anti-inflammatory, neuroprotective, and antidepressant effects. In recent years, YLW-IV has gained increasing attention from the scientific community due to its potential therapeutic applications in various diseases.
Mecanismo De Acción
The mechanism of action of Yiyeliangwanoside IV is complex and not yet fully understood. However, studies have suggested that Yiyeliangwanoside IV exerts its biological effects by modulating various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. Additionally, Yiyeliangwanoside IV has been found to regulate the expression of various genes and proteins involved in inflammation, apoptosis, and neuroprotection.
Efectos Bioquímicos Y Fisiológicos
Yiyeliangwanoside IV has been found to exert a wide range of biochemical and physiological effects. In vitro and in vivo studies have demonstrated that Yiyeliangwanoside IV possesses antioxidant, anti-inflammatory, and neuroprotective effects. Moreover, Yiyeliangwanoside IV has been shown to enhance cognitive function and improve memory retention.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Yiyeliangwanoside IV has several advantages and limitations for lab experiments. One of the major advantages is its low toxicity, which makes it a safe compound for in vitro and in vivo studies. Moreover, Yiyeliangwanoside IV has a wide range of biological activities, which makes it a versatile compound for studying various diseases. However, one of the major limitations of Yiyeliangwanoside IV is its low solubility in water, which makes it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of Yiyeliangwanoside IV. One of the major areas of research is the development of novel drug delivery systems for Yiyeliangwanoside IV, which can improve its solubility and bioavailability. Moreover, further studies are needed to elucidate the mechanism of action of Yiyeliangwanoside IV in various diseases. Additionally, studies are needed to investigate the potential therapeutic applications of Yiyeliangwanoside IV in other diseases, such as Alzheimer's disease and Parkinson's disease.
Métodos De Síntesis
The synthesis of Yiyeliangwanoside IV can be achieved through several methods, including extraction from the roots of Polygala tenuifolia, chemical synthesis, and microbial fermentation. Among these methods, extraction from the roots of Polygala tenuifolia is the most commonly used method due to its high yield and low cost.
Aplicaciones Científicas De Investigación
Yiyeliangwanoside IV has been extensively studied for its potential therapeutic applications in various diseases. In vitro and in vivo studies have demonstrated that Yiyeliangwanoside IV possesses anti-inflammatory, neuroprotective, and antidepressant effects. Moreover, Yiyeliangwanoside IV has been found to exhibit antitumor activity and enhance cognitive function.
Propiedades
Número CAS |
141039-74-9 |
|---|---|
Nombre del producto |
Yiyeliangwanoside IV |
Fórmula molecular |
C37H56O10 |
Peso molecular |
660.8 g/mol |
Nombre IUPAC |
(4aR,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5R)-3-acetyloxy-4,5-dihydroxyoxan-2-yl]oxy-2,6a,6b,9,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid |
InChI |
InChI=1S/C37H56O10/c1-20(38)46-28-27(40)23(39)19-45-29(28)47-26-11-12-34(5)24(32(26,2)3)10-13-36(7)25(34)9-8-21-22-18-33(4,30(41)42)14-16-37(22,31(43)44)17-15-35(21,36)6/h8,22-29,39-40H,9-19H2,1-7H3,(H,41,42)(H,43,44)/t22-,23-,24?,25-,26+,27+,28-,29+,33?,34+,35-,36-,37+/m1/s1 |
Clave InChI |
GLJXJVQUAZLDMK-OOUWFSJSSA-N |
SMILES isomérico |
CC(=O)O[C@@H]1[C@H]([C@@H](CO[C@H]1O[C@H]2CC[C@@]3([C@H]4CC=C5[C@H]6CC(CC[C@@]6(CC[C@]5([C@@]4(CCC3C2(C)C)C)C)C(=O)O)(C)C(=O)O)C)O)O |
SMILES |
CC(=O)OC1C(C(COC1OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C(=O)O)C(=O)O)C)C)C)O)O |
SMILES canónico |
CC(=O)OC1C(C(COC1OC2CCC3(C(C2(C)C)CCC4(C3CC=C5C4(CCC6(C5CC(CC6)(C)C(=O)O)C(=O)O)C)C)C)O)O |
Sinónimos |
3-O-alpha-(2'-O-acetyl)-D-xylopyranosyl-3beta-hydroxyolean-12-ene-28,29-dioic acid yiyeliangwanoside IV |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



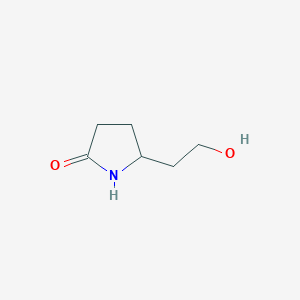
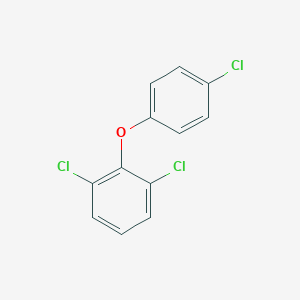
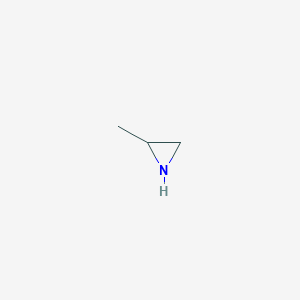
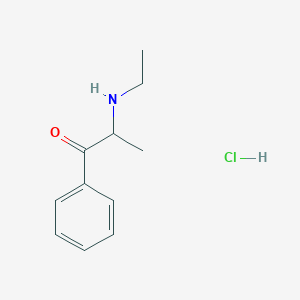
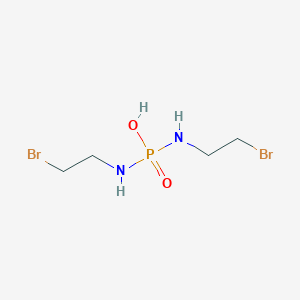
![2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester](/img/structure/B133180.png)
![[(3aR,6S,6aS)-1-methyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-yl]methanol](/img/structure/B133197.png)
